2-mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C13H12N2O2S2 and its molecular weight is 292.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a part of a new class of heterocyclic compounds synthesized for biological activity screening
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes are subject to ongoing research.
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is subject to ongoing research .
Result of Action
It has been found to have significant abts and anti-tumor activity, outperforming other compounds in the same class
Biological Activity
2-Mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with potential therapeutic applications. Its structure includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12N2O2S2
- Molecular Weight : 292.37 g/mol
- CAS Number : 1105190-23-5
Pharmacological Activities
The biological activity of this compound has been investigated in several studies, focusing on its analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties.
1. Analgesic and Anti-inflammatory Activity
Research has demonstrated that compounds within the thieno[3,2-d]pyrimidine class exhibit significant analgesic and anti-inflammatory effects. For instance:
- A study reported that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one showed promising analgesic effects comparable to standard analgesics like aspirin .
- The anti-inflammatory activity was assessed using a carrageenan-induced paw edema model in rats, where the compound significantly reduced edema compared to controls.
2. Antimicrobial Activity
The compound has shown notable antimicrobial properties against various pathogens:
- In vitro studies indicated that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
3. Anticonvulsant Activity
The anticonvulsant potential of this compound was evaluated using the maximal electroshock seizure (MES) test:
- Results indicated a dose-dependent reduction in seizure duration and frequency, suggesting its potential as an anticonvulsant agent .
The mechanisms underlying the biological activities of this compound are thought to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors involved in pain perception and seizure activity.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study on Analgesic Efficacy :
- Case Study on Antimicrobial Resistance :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Molecular Formula | Antimicrobial Activity | Analgesic Effect |
---|---|---|---|
This compound | C13H12N2O2S2 | High | Significant |
2-Mercapto-6-methyl-3-(phenethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | C15H16N2OS | Moderate | Moderate |
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c1-17-9-4-2-3-8(7-9)15-12(16)11-10(5-6-19-11)14-13(15)18/h2-4,7H,5-6H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZOLEMMBWPFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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